4,4-difluorobut-2-en-1-amine hydrochloride
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Overview
Description
4,4-Difluorobut-2-en-1-amine hydrochloride is an organic compound with the molecular formula C4H8F2N·HCl It is a derivative of butenamine, where two hydrogen atoms are replaced by fluorine atoms at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluorobut-2-en-1-amine hydrochloride typically involves the introduction of fluorine atoms into the butenamine structure. One common method is the use of difluoromethylation reagents under specific reaction conditions. For example, difluorocarbene can be generated in situ and reacted with butenamine derivatives to introduce the fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorobut-2-en-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobutenone derivatives, while reduction can produce various difluorobutylamines .
Scientific Research Applications
4,4-Difluorobut-2-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,4-difluorobut-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. This can lead to inhibition or modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanamine hydrochloride: Another fluorinated amine with similar properties but a different ring structure.
4,4-Difluoro-2,2-dimethylbutan-1-amine hydrochloride: A structurally related compound with additional methyl groups.
Uniqueness
4,4-Difluorobut-2-en-1-amine hydrochloride is unique due to its specific fluorination pattern and the presence of a double bond in its structure. This gives it distinct chemical and biological properties compared to other fluorinated amines .
Properties
IUPAC Name |
(E)-4,4-difluorobut-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3-7;/h1-2,4H,3,7H2;1H/b2-1+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMUKMGLWLGODM-TYYBGVCCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.56 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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